16-Oxoprometaphanine

Structural elucidation Mass spectrometry Quality control

Authenticating Stephania japonica chemotypes requires a reliable C-16 oxidized hasubanan marker. 16-Oxoprometaphanine (CAS 58738-31-1), isolated from S. japonica roots, provides the definitive reference standard for discriminating the Kagoshima chemotype from other geographic variants. • C-16 ketone enables unambiguous LC-MS/MS detection (exact mass 373.1525 Da, LogP 0.84-0.90) in MRM modes for chemotype authentication • ≥97% HPLC purity with full spectroscopic characterization (¹H-NMR, ¹³C-NMR, MS) supports inter-laboratory method harmonization • Pre-isolated material eliminates low-yield in-house extraction (~0.004% from biomass), ensuring reproducible analytical workflows

Molecular Formula C20H23NO6
Molecular Weight 373.4 g/mol
Cat. No. B12324077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Oxoprometaphanine
Molecular FormulaC20H23NO6
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCN1C(=O)CC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC
InChIInChI=1S/C20H23NO6/c1-21-15(23)10-19-8-7-14(26-3)18(24)20(19,21)9-12(22)11-5-6-13(25-2)17(27-4)16(11)19/h5-7,12,22H,8-10H2,1-4H3
InChIKeyZLACZJGCNXVIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Oxoprometaphanine Reference Standard Overview


16-Oxoprometaphanine (CAS 58738-31-1) is a hasubanan-type alkaloid characterized by a distinctive carbonyl group at the C-16 position within its aza[4.4.3]propellane core. It belongs to the class of tyrosine-derived alkaloids structurally related to morphine [1]. This compound is isolated as a minor component from the roots and aerial parts of Stephania japonica (Menispermaceae) [2]. The molecular formula C20H23NO6 and molecular weight of 373.4 g/mol differentiate it from its non-oxidized analog prometaphanine (C20H25NO5, MW 359.4) [3]. The presence of the C-16 carbonyl group alters the hydrogen-bond acceptor count and influences both chromatographic behavior and chemical reactivity, making it a valuable reference standard for phytochemical analysis and a key intermediate in the semi-synthesis of other hasubanan congeners [4].

Why Generic Hasubanan Substitution Fails


Generic substitution within the hasubanan alkaloid class is precluded by the critical impact of the C-16 oxidation state on both molecular recognition and chemical reactivity. 16-Oxoprometaphanine possesses a ketone at C-16, while its closest structural analog, prometaphanine, lacks this functional group, resulting in a difference of one oxygen and two hydrogen atoms between their molecular formulas [1]. This oxidation alters the hydrogen-bond acceptor count from 5 to 6 and modifies the topological polar surface area (TPSA 85.30 Ų for 16-oxoprometaphanine) [2]. In the context of semi-synthetic transformations, the C-16 carbonyl of 16-oxoprometaphanine serves as an essential electrophilic handle enabling its conversion to 16-oxometaphanine, a reactivity profile that non-oxidized analogs cannot replicate [3]. Furthermore, the natural abundance of 16-oxoprometaphanine is geographically restricted; it has been identified as a chemotaxonomic marker specific to S. japonica populations from the southernmost region of Japan (Kagoshima), while other hasubanan congeners show a different distribution pattern [4]. Substituting prometaphanine or hasubanonine for 16-oxoprometaphanine in analytical workflows would compromise the accurate quantification of this specific chemotype marker. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence


Molecular Formula and Mass Difference vs Prometaphanine

16-Oxoprometaphanine differs from its direct structural analog prometaphanine by the formal oxidation of the C-16 methylene to a carbonyl group. This results in a molecular formula of C20H23NO6 for 16-oxoprometaphanine versus C20H25NO5 for prometaphanine, corresponding to a molecular weight increase of 14.0 g/mol (373.4 vs. 359.4 g/mol) [1]. The exact mass difference is 14.0000 Da, which is readily resolved by high-resolution mass spectrometry [2]. Additionally, the number of hydrogen bond acceptors increases from 5 to 6, and the LogP shifts from approximately 1.2 (prometaphanine, estimated) to 0.84–0.90 (16-oxoprometaphanine), reflecting the increased polarity introduced by the carbonyl group .

Structural elucidation Mass spectrometry Quality control

Natural Isolation Yield from Stephania japonica

The isolation yield of 16-oxoprometaphanine from Stephania japonica leaves has been quantitatively documented. From 6.0 kg of dried plant material collected in the southernmost part of Japan (Kagoshima), 238.5 mg of 16-oxoprometaphanine was obtained, corresponding to a yield of approximately 0.0040% (w/w) [1]. In comparison, the same extraction yielded 192.5 mg of oxostephamiersine, another C-16 oxygenated hasubanan alkaloid [1]. This low natural abundance classifies 16-oxoprometaphanine as a minor alkaloid constituent, in contrast to major alkaloids such as stephamiersine and epistephamiersine that are found at significantly higher levels in the same plant material [2].

Phytochemistry Natural product isolation Chemotaxonomy

C-16 Carbonyl as a Synthetic Handle

16-Oxoprometaphanine serves as a critical synthetic intermediate in the preparation of 16-oxometaphanine, a transformation that exploits the electrophilic character of the C-16 carbonyl group. In the published route, oxostephasunoline (a hasubanalactam with a carbonyl at C-16) is converted to 16-oxometaphanine via 16-oxoprometaphanine, establishing the latter as the penultimate intermediate in this synthetic sequence [1]. In contrast, the non-oxidized analog prometaphanine lacks this carbonyl functionality and therefore cannot serve as a precursor for C-16 functionalized derivatives via the same chemical pathway. This synthetic utility is unique among the hasubanan alkaloids that lack the C-16 oxidation.

Semi-synthesis Alkaloid chemistry Structure-activity relationship

Geographic Chemotype Specificity

The presence of 16-oxoprometaphanine is restricted to specific geographic chemotypes of Stephania japonica. A comprehensive alkaloid distribution study demonstrated that 16-oxoprometaphanine and oxostephamiersine were detected in plants collected from the southernmost region of Japan (Kagoshima), but not in populations from other Japanese localities such as Kumamoto and Shikoku, where hasubanonine and homostephanoline predominate [1]. This geographic restriction contrasts with bisbenzylisoquinoline alkaloids such as epistephanine and stebisimine, which are common constituents across all examined S. japonica populations [1]. The presence or absence of 16-oxoprometaphanine therefore serves as a chemotaxonomic marker for the southern Japanese chemotype.

Chemotaxonomy Geographic variation Plant metabolomics

Commercial Purity Specifications

Commercially available 16-oxoprometaphanine is supplied with documented purity specifications suitable for use as an analytical reference standard. Multiple vendors specify purity levels of >97% or >98% as determined by HPLC, with supporting characterization by 1H-NMR, 13C-NMR, and MS [1]. The compound is supplied as a powder, with a reported long-term storage condition of desiccation at −20°C . Typical packaging sizes range from 5 mg to 100 mg for research-grade material . These purity levels exceed the typical threshold required for quantitative NMR (qNMR) reference standards (≥95%) and HPLC calibration standards (≥98%), making the compound suitable for method validation purposes .

Analytical standard Quality assurance Method validation

Class-Level Anti-Neuroinflammatory Activity

While direct anti-neuroinflammatory activity data for 16-oxoprometaphanine itself have not been published, structurally related hasubanan alkaloids containing the C-16 carbonyl or similar oxidation patterns have demonstrated quantifiable activity. In a study of Stephania longa hasubanan alkaloids, compounds with structural features analogous to 16-oxoprometaphanine exhibited inhibition of LPS-induced nitric oxide (NO) production in BV-2 microglial cells, with IC50 values of 1.8 μM and 11.1 μM for two representative compounds, surpassing the positive control minocycline (IC50 15.5 μM) [1]. Other hasubanan alkaloids from S. longa demonstrated inhibition of TNF-α and IL-6 production with IC50 values ranging from 6.54 to 30.44 μM [2]. These class-level data support the hypothesis that the hasubanan scaffold, particularly when oxidized at C-16, is capable of engaging anti-inflammatory targets.

Neuroinflammation Nitric oxide inhibition Microglial cells

Prioritized Application Scenarios


LC-MS Chemotype Marker for S. japonica

Based on the documented geographic restriction of 16-oxoprometaphanine to the Kagoshima chemotype of Stephania japonica [1], this compound is uniquely suited as a chemotaxonomic marker in quality control workflows. The exact mass of 373.1525 Da and LogP of 0.84–0.90 enable unambiguous LC-MS/MS identification in multiple reaction monitoring (MRM) modes [2]. Procurement of a high-purity (>97%) reference standard allows analytical laboratories to develop and validate methods for the authentication of S. japonica botanical raw materials, discriminating between the southern Japanese chemotype and other geographic variants based on the presence or absence of this marker alkaloid [3].

Semi-Synthetic Intermediate for C-16 Derivatives

The C-16 carbonyl group of 16-oxoprometaphanine provides a well-defined electrophilic site for chemical derivatization, as demonstrated by its published conversion to 16-oxometaphanine [1]. Researchers engaged in structure-activity relationship (SAR) studies targeting the hasubanan scaffold can utilize 16-oxoprometaphanine as a starting material for reductive amination, Grignard addition, or oxime formation at the C-16 position. These transformations are not accessible from non-oxidized analogs such as prometaphanine, which lack this functional handle [2]. The documented isolation yield of ~0.004% from plant biomass further justifies the procurement of pre-isolated, characterized material rather than attempting in-house extraction for synthetic-scale applications [3].

Neuroinflammation Screening Candidate

Class-level evidence demonstrates that structurally related hasubanan alkaloids from Stephania species inhibit LPS-induced NO production in BV-2 microglial cells with IC50 values as low as 1.8 μM, outperforming minocycline (IC50 15.5 μM) [1]. 16-Oxoprometaphanine, as a prototypical C-16-oxidized member of this class, represents a rational candidate for inclusion in screening panels aimed at identifying novel neuroinflammatory inhibitors. Its defined structure and commercial availability at >97% purity enable reproducible dose-response studies in cellular assays [2]. The compound's LogP of 0.84–0.90 suggests moderate blood-brain barrier permeability potential, making it a relevant scaffold for CNS-targeted drug discovery programs [3].

Phytochemical Fingerprinting Standard

The restricted occurrence of 16-oxoprometaphanine to specific Stephania japonica populations [1] positions this compound as a diagnostic marker for species authentication and chemotype classification within the Menispermaceae family. Phytochemistry laboratories engaged in biodiversity surveys or quality assessment of traditional medicinal plant materials can employ 16-oxoprometaphanine as a reference compound in HPLC fingerprinting protocols. The availability of the compound with documented HPLC purity ≥97% and full spectroscopic characterization (1H-NMR, 13C-NMR, MS) [2] supports its use in inter-laboratory method harmonization and pharmacopoeial monograph development for Stephania-derived herbal substances.

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